molecular formula C14H18O3 B14732697 Cyclopentyl 2-ethoxybenzoate CAS No. 5421-16-9

Cyclopentyl 2-ethoxybenzoate

Cat. No.: B14732697
CAS No.: 5421-16-9
M. Wt: 234.29 g/mol
InChI Key: QROYNPQCAIRPAQ-UHFFFAOYSA-N
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Description

Cyclopentyl 2-ethoxybenzoate is an organic compound that belongs to the class of esters It is characterized by a cyclopentyl group attached to the 2-position of an ethoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentyl 2-ethoxybenzoate can be synthesized through esterification reactions. One common method involves the reaction of cyclopentanol with 2-ethoxybenzoic acid in the presence of a dehydrating agent such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process, making it scalable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: Cyclopentyl 2-ethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: 2-ethoxybenzoic acid

    Reduction: Cyclopentyl 2-ethoxybenzyl alcohol

    Substitution: Various substituted esters depending on the nucleophile used

Scientific Research Applications

Cyclopentyl 2-ethoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of esterases and their role in metabolic pathways.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of cyclopentyl 2-ethoxybenzoate involves its interaction with specific molecular targets, such as enzymes. For instance, esterases can hydrolyze the ester bond, leading to the release of cyclopentanol and 2-ethoxybenzoic acid. These products can then participate in various biochemical pathways, exerting their effects on cellular processes.

Comparison with Similar Compounds

Cyclopentyl 2-ethoxybenzoate can be compared with other similar esters, such as:

  • Cyclopentyl acetate
  • Cyclopentyl propionate
  • Cyclopentyl butyrate

Uniqueness: this compound is unique due to the presence of the ethoxybenzoate moiety, which imparts distinct chemical and physical properties compared to other cyclopentyl esters

By understanding the properties, preparation methods, and applications of this compound, researchers can explore its full potential in scientific and industrial contexts.

Properties

CAS No.

5421-16-9

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

cyclopentyl 2-ethoxybenzoate

InChI

InChI=1S/C14H18O3/c1-2-16-13-10-6-5-9-12(13)14(15)17-11-7-3-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3

InChI Key

QROYNPQCAIRPAQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)OC2CCCC2

Origin of Product

United States

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